![molecular formula C21H23N5O2 B2458212 3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 878730-80-4](/img/structure/B2458212.png)
3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic organic compound belonging to the class of imidazopurines. This compound is characterized by its unique structure, which includes a cinnamyl group, an isopropyl group, and two methyl groups attached to an imidazo[2,1-f]purine core. The compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of a suitable aldehyde with an amine to form an imine, followed by cyclization with a nitrile under acidic or basic conditions to form the imidazo[2,1-f]purine core. Subsequent alkylation and cinnamylation steps introduce the isopropyl, methyl, and cinnamyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and the use of robust catalysts can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cinnamyl group, leading to the formation of cinnamaldehyde or cinnamic acid derivatives.
Reduction: Reduction reactions can target the imidazo[2,1-f]purine core or the cinnamyl group, potentially yielding dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the imidazo[2,1-f]purine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions (e.g., acidic or basic media, elevated temperatures).
Major Products:
Oxidation: Cinnamaldehyde, cinnamic acid derivatives.
Reduction: Dihydro or tetrahydro imidazo[2,1-f]purine derivatives.
Substitution: Various substituted imidazo[2,1-f]purine derivatives depending on the nature of the substituent.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, and other biological targets.
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may be explored as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione depends on its specific interactions with molecular targets. For instance, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. Alternatively, if it interacts with a receptor, it may modulate receptor activity by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the attached pyridine ring.
Imidazo[4,5-b]pyridines: These compounds also have an imidazo core but with different substitution patterns and attached groups.
Uniqueness: 3-cinnamyl-8-isopropyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cinnamyl group, in particular, may confer unique reactivity and potential bioactivity compared to other imidazo derivatives.
Properties
IUPAC Name |
4,7-dimethyl-2-[(E)-3-phenylprop-2-enyl]-6-propan-2-ylpurino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-14(2)26-15(3)13-25-17-18(22-20(25)26)23(4)21(28)24(19(17)27)12-8-11-16-9-6-5-7-10-16/h5-11,13-14H,12H2,1-4H3/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJXBLSSABNFLS-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C3=C(N=C2N1C(C)C)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
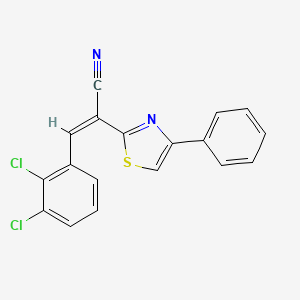
![1-Phenyl-1'-(4-chlorophenyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2458131.png)
![8-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458132.png)
![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 3-{2-chloroimidazo[1,2-a]pyridin-3-yl}prop-2-enoate](/img/structure/B2458135.png)
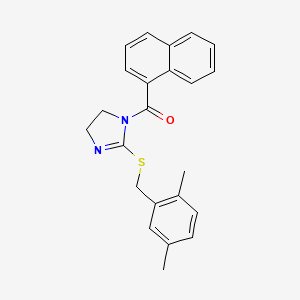
![Bicyclo[1.1.1]pentan-1-yl(phenyl)sulfane](/img/structure/B2458139.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2458140.png)
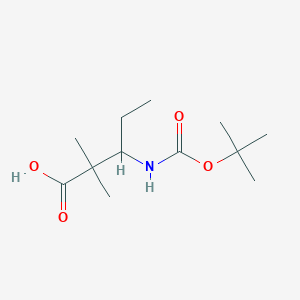
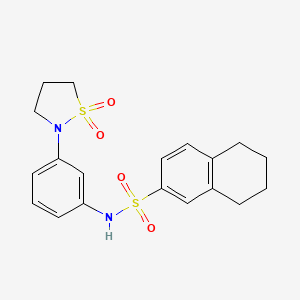
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methoxybenzoate](/img/structure/B2458145.png)
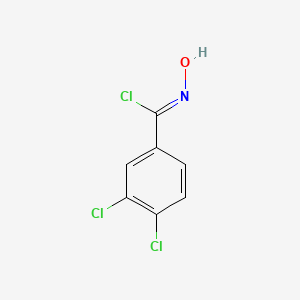
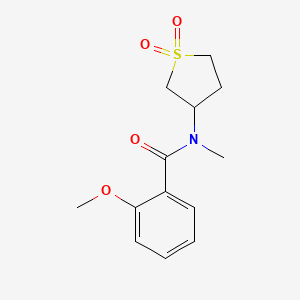
![N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-chlorophenoxy)-2-methylpropanamido]-1-benzofuran-2-carboxamide](/img/structure/B2458148.png)

